molecular formula C12H19NO6Si B1404348 Trimethoxy(3-(4-nitrophenoxy)propyl)silane CAS No. 55339-45-2

Trimethoxy(3-(4-nitrophenoxy)propyl)silane

Cat. No. B1404348
CAS RN: 55339-45-2
M. Wt: 301.37 g/mol
InChI Key: LLHGDLUQBZRTNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethoxy(3-(4-nitrophenoxy)propyl)silane, abbreviated as TNPS, is an organosilicon compound used in various scientific research applications. It is used as a reagent for the synthesis of other compounds, as a catalyst in organic synthesis, and as a cross-linker in polymers. TNPS is also used in biomedical research, such as in the synthesis of nanoparticles for drug delivery and tissue engineering. TNPS is generally considered to be a safe reagent, however, its use should be conducted with caution due to its reactivity and potential for toxicity.

Scientific Research Applications

Nanocomposite Fabrication

Trimethoxy(3-(4-nitrophenoxy)propyl)silane and similar silane compounds are utilized in fabricating nanocomposites. For instance, in the study by Gu et al. (2016), silane coupling reagents were employed to fabricate thermally conductive bismaleimide/diallylbisphenol A nanocomposites. These composites demonstrated excellent dielectric properties and outstanding thermal stability, showing potential for use in microelectronic device integration and miniaturization (Gu et al., 2016).

Surface Modification and Patterning

The compound has been used in the covalent assembly of siloxane-based photopatternable monolayers. Zubkov et al. (2005) used similar silane compounds to generate reactive hydroxyl-terminated monolayers, which can be employed for advanced surface modifications, including photopatterning (Zubkov et al., 2005).

Chemical Reaction Analysis

Silane compounds have also been the subject of studies analyzing chemical reactions like solvolysis and alcoholysis. Popov and Anikeev (2000) investigated the solvolysis of trimethyl(4-nitrophenoxy)silane, providing insights into the reaction mechanisms and pathways (Popov & Anikeev, 2000).

Hydrolysis and Condensation Studies

Research by Rubio et al. (2017) explored the hydrolysis and self-condensation reactions of silanes, a process crucial in understanding the chemical behavior of these compounds in various environments (Rubio et al., 2017).

Adhesion Improvement and Corrosion Resistance

Silane compounds are extensively used to enhance adhesion and corrosion resistance. Benkoski et al. (2004) studied the effects of silane adhesion promoters on improving the durability of polymer-oxide interfaces (Benkoski et al., 2004).

Polymerization Processes

Studies like that of Pola and Morita (1997) have shown that silane compounds can be involved in polymerization processes, leading to the synthesis of unique polymeric materials (Pola & Morita, 1997).

Protective Coating Formation

Research has also focused on the formation of protective silane coatings on various surfaces. Zucchi et al. (2007) investigated the formation of a protective layer of silane on copper, showing its potential for corrosion protection (Zucchi et al., 2007).

properties

IUPAC Name

trimethoxy-[3-(4-nitrophenoxy)propyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO6Si/c1-16-20(17-2,18-3)10-4-9-19-12-7-5-11(6-8-12)13(14)15/h5-8H,4,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHGDLUQBZRTNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCCOC1=CC=C(C=C1)[N+](=O)[O-])(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO6Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743582
Record name Trimethoxy[3-(4-nitrophenoxy)propyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethoxy(3-(4-nitrophenoxy)propyl)silane

CAS RN

55339-45-2
Record name Trimethoxy[3-(4-nitrophenoxy)propyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trimethoxy(3-(4-nitrophenoxy)propyl)silane
Reactant of Route 2
Reactant of Route 2
Trimethoxy(3-(4-nitrophenoxy)propyl)silane
Reactant of Route 3
Reactant of Route 3
Trimethoxy(3-(4-nitrophenoxy)propyl)silane
Reactant of Route 4
Reactant of Route 4
Trimethoxy(3-(4-nitrophenoxy)propyl)silane
Reactant of Route 5
Reactant of Route 5
Trimethoxy(3-(4-nitrophenoxy)propyl)silane
Reactant of Route 6
Reactant of Route 6
Trimethoxy(3-(4-nitrophenoxy)propyl)silane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.